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Compound of Interest

Compound Name: 3-Fluoro-4-isopropoxyphenol

CAS No.: 1243280-91-2

Cat. No.: B2994966

Get Quote

Executive Summary
This guide provides an in-depth technical analysis of the gas chromatography-mass

spectrometry (GC-MS) behavior of 3-Fluoro-4-isopropoxyphenol (CAS 1243280-91-2). As a

fluorinated phenol derivative often utilized as a pharmaceutical intermediate, accurate

identification relies on understanding its distinct fragmentation pathways.

Unlike simple phenols, this compound exhibits a characteristic "alkene elimination" mechanism

driven by the isopropoxy substituent, resulting in a diagnostic mass shift compared to its non-

fluorinated and methoxy analogues. This document details the mechanistic causality of these

signals to ensure robust identification in complex matrices.
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Property Detail

Chemical Name 3-Fluoro-4-isopropoxyphenol

CAS Number 1243280-91-2

Molecular Formula C₉H₁₁FO₂

Molecular Weight 170.18 g/mol

Structural Features
Phenol core, ortho-fluorine (pos 3), para-

isopropoxy (pos 4)

Key Application
Intermediate in the synthesis of fluorinated bio-

active scaffolds

GC-MS Fragmentation Analysis
The Electron Ionization (EI) mass spectrum of 3-Fluoro-4-isopropoxyphenol is dominated by

the stability of the aromatic ring and the lability of the isopropyl ether linkage.

Primary Fragmentation Pathway: The "Alkene
Elimination"
The most diagnostic feature of aryl isopropyl ethers is the loss of a neutral propene molecule (

, 42 Da) via a four-center transition state (often described as a McLafferty-like rearrangement).

Molecular Ion (

):m/z 170

The parent ion is typically visible but may be of moderate intensity due to the facile

fragmentation of the ether group.

Base Peak (

):m/z 128
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Mechanism: A hydrogen atom from one of the isopropyl methyl groups transfers to the

ether oxygen. Simultaneously, the O-C bond cleaves, releasing neutral propene.

Product: The resulting ion is the 3-fluoro-1,4-dihydroxybenzene (2-fluorohydroquinone)

radical cation. This species is highly stable, making m/z 128 the base peak (100% relative

abundance).

Secondary Pathways
Loss of Methyl Radical (

):m/z 155

Direct cleavage of a methyl group from the isopropyl chain. This is generally less favorable

than the alkene elimination, resulting in a lower intensity peak (<10-20%).

Ring Degradation (

):

The fluorohydroquinone ion (m/z 128) undergoes loss of Carbon Monoxide (CO, 28 Da), a

standard phenol fragmentation, yielding a fragment at m/z 100.

Mechanistic Visualization
The following diagram illustrates the primary rearrangement pathway leading to the base peak.
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Figure 1: Mechanistic pathway showing the dominant alkene elimination yielding the stable

fluorohydroquinone ion.

Comparative Analysis: Differentiating Alternatives
To ensure specificity, the target compound is compared against its non-fluorinated analogue

and a structural isomer/derivative.

Feature
3-Fluoro-4-

isopropoxyphenol

(Target)

4-Isopropoxyphenol

(Analogue)

3-Fluoro-4-

methoxyphenol

(Derivative)

Molecular Ion (

)
170 152 142

Base Peak 128 (Loss of Propene) 110 (Loss of Propene) 127 (Loss of Methyl)

Key Neutral Loss -42 Da (Propene) -42 Da (Propene)
-15 Da (Methyl

Radical)

Mechanism
Rearrangement (Even

electron loss)

Rearrangement (Even

electron loss)

Radical Cleavage

(Odd electron loss)

Diagnostic Shift
+18 Da vs. non-

fluorinated
Reference Baseline

Distinct fragmentation

pattern

Analyst Note:

Vs. Non-Fluorinated: The presence of Fluorine adds exactly 18 Da to the molecular ion and

the base peak fragment (110

128), confirming the halogen substitution on the ring.

Vs. Methoxy Analogue: The methoxy derivative cannot lose propene. Instead, it loses a

methyl radical (M-15) to form a quinoid cation. If you see a strong M-15 and no M-42, the

chain is likely a methyl, not an isopropyl.
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To replicate these results and ensure data integrity, follow this standardized GC-MS protocol.

Sample Preparation
Solvent: Ethyl Acetate or Methanol (HPLC Grade).

Concentration: 100 µg/mL.

Derivatization (Optional but Recommended):

While the phenol can be analyzed directly, silylation with BSTFA + 1% TMCS improves

peak shape and sensitivity.

Target Derivative:3-Fluoro-4-isopropoxyphenol-TMS.

Expected Mass Shift: +72 Da (TMS group replaces H on phenol OH). New

= 242.

Instrument Parameters (Agilent/Thermo Standard)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless (1 min) or Split 10:1; 250°C.

Oven Program:

Hold 60°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 3 min.

MS Source: Electron Ionization (EI), 70 eV, 230°C.

Scan Range: m/z 40–350.
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Quality Control Criteria
Retention Time: Verify against a known standard (approx. 10-12 min depending on ramp).

Ion Ratio Check:

The ratio of m/z 128 (Base) to m/z 170 (Parent) should be consistent (>2:1 typically).

Presence of m/z 100 confirms the phenolic nature.
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To cite this document: BenchChem. [Technical Guide: GC-MS Fragmentation Patterns of 3-
Fluoro-4-isopropoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2994966/docs#technical-guide-gc-ms-fragmentation-
patterns-of-3-fluoro-4-isopropoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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